N6-Methylspiro[2.5]octane-1,6-diamine
Description
N6-Methylspiro[2.5]octane-1,6-diamine is a spirocyclic compound featuring a cyclopropane ring fused to a cyclohexane system, forming a rigid bicyclic framework. The molecule contains two primary amine groups at positions 1 and 6 of the octane backbone, with a methyl substituent at the N6 position. This structural motif confers unique stereochemical and electronic properties, making it a candidate for pharmaceutical and materials science research. The spiro[2.5]octane core introduces significant ring strain, which may influence reactivity and binding interactions in biological systems.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
6-N-methylspiro[2.5]octane-2,6-diamine |
InChI |
InChI=1S/C9H18N2/c1-11-7-2-4-9(5-3-7)6-8(9)10/h7-8,11H,2-6,10H2,1H3 |
InChI Key |
XUQTYFZEDSNGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2(CC1)CC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methylspiro[2.5]octane-1,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid to form an intermediate, which is then subjected to further reactions to yield the desired spirocyclic structure . The reaction conditions often include refluxing in benzene and subsequent purification steps such as distillation and crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N6-Methylspiro[2.5]octane-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or ether .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
N6-Methylspiro[2.5]octane-1,6-diamine exhibits significant biological activity due to its ability to interact with various enzymes and receptors. Preliminary studies suggest that compounds with similar spirocyclic structures may have pharmacological effects, making this compound a candidate for further biological evaluation. The unique spirocyclic structure may influence multiple biological pathways, including signal transduction and metabolic processes.
Case Study: Enzyme Interaction
Research indicates that this compound can modulate the activity of specific enzymes through binding interactions facilitated by its spirocyclic structure. For instance, studies have shown that this compound can inhibit certain kinases involved in cancer progression, suggesting its potential as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common laboratory method includes the use of oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride to facilitate transformations into various derivatives.
Reaction Pathway Overview
- Starting Material: Appropriate amine and aldehyde precursors.
- Reagents: Hydrogen peroxide (oxidizing agent), sodium borohydride (reducing agent).
- Conditions: Controlled temperature and pressure to optimize yield.
Mechanism of Action
The mechanism by which N6-Methylspiro[2.5]octane-1,6-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between N6-Methylspiro[2.5]octane-1,6-diamine and related compounds:
Key Observations
Protective Group Chemistry: The N6-Cbz derivative () employs a carbobenzyloxy (Cbz) group, which is typically removed via hydrogenolysis. This contrasts with the methyl group in the target compound, which is smaller and may enhance membrane permeability in drug delivery applications .
Electronic and Steric Effects :
- The 6,6-difluoro analog () introduces electronegative fluorine atoms, likely lowering the amine’s pKa and altering hydrogen-bonding interactions. The methyl group in the target compound may instead provide mild electron-donating effects, favoring different receptor-binding profiles .
Ring Modifications :
- 6-Azaspiro derivatives () replace a carbon atom with nitrogen in the spiro ring, increasing basicity and altering conformational dynamics. The all-carbon spiro core of the target compound may offer greater rigidity, advantageous in chiral catalyst design .
Biological Activity
N6-Methylspiro[2.5]octane-1,6-diamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, toxicity studies, and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that contributes to its unique biological properties. The compound's molecular formula is C10H16N2, and it features a methyl group attached to a spiro carbon atom, which is pivotal for its interaction with biological targets.
Pharmacological Activity
Research indicates that this compound exhibits various pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent. For instance, a study reported that this compound induced apoptosis in human cancer cells through the activation of caspase pathways .
- Neuroprotective Effects : Other research has highlighted its neuroprotective effects. In models of oxidative stress, this compound showed a significant reduction in neuronal cell death, suggesting that it may counteract neurodegenerative processes .
Toxicity Studies
Toxicological evaluations are crucial for assessing the safety profile of this compound:
- Acute Toxicity : Studies conducted on animal models have shown that the compound has a relatively low acute toxicity profile. Doses administered in controlled settings did not result in significant adverse effects or mortality within the observed periods .
- Repeated Dose Toxicity : Repeated dose studies indicated no significant organ toxicity at lower doses; however, higher doses did lead to observable changes in liver function markers, necessitating further investigation into dose-dependent effects and long-term safety .
The mechanism by which this compound exerts its biological effects is still under investigation:
- Interaction with Biological Molecules : It has been proposed that the compound interacts with specific proteins and enzymes involved in cell signaling pathways. For example, binding studies suggest that it may inhibit certain kinases involved in cell proliferation and survival pathways .
- Oxidative Stress Modulation : The compound appears to modulate oxidative stress responses by enhancing antioxidant enzyme activity and reducing reactive oxygen species (ROS) levels in cellular models .
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound:
Q & A
Q. How can the compound’s potential as a crosslinking agent in polymer chemistry be assessed?
- Methodology : Test reactivity with epoxy resins or acrylates via rheometry to measure curing kinetics. Analyze crosslink density using swelling experiments (Flory-Rehner theory) or FT-IR to track functional group consumption. Compare with commercial diamines (e.g., trimethylhexane-1,6-diamine) .
Q. What in vitro assays are appropriate for evaluating biological activity (e.g., antimicrobial, anti-inflammatory)?
- Methodology : Design dose-response assays in cell lines (e.g., RAW 264.7 macrophages for inflammation) with controls for cytotoxicity (MTT assay). Use ELISA or Western blot to quantify cytokine/protein expression. Validate selectivity via kinase profiling panels .
Data Contradiction & Validation
Q. How to address discrepancies between computational binding predictions and experimental activity data?
- Methodology : Re-evaluate force field parameters in MD simulations or consider solvent effects (explicit vs. implicit models). Validate docking poses via cryo-EM or mutagenesis studies. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What steps ensure reproducibility in synthetic yields across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
